

# Physicochemical Properties of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(5-Bromothiophen-2-yl)piperazine

**Cat. No.:** B049163

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(5-Bromothiophen-2-yl)piperazine**. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational molecular attributes and outlines detailed experimental protocols for the determination of key physicochemical parameters.

## Core Physicochemical Data

While specific experimental values for properties such as melting point, boiling point, and solubility are not readily available in the cited literature, the fundamental molecular characteristics of **2-(5-Bromothiophen-2-yl)piperazine** have been established.

Property	Value	Source
CAS Number	111760-29-3	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrN <sub>2</sub> S	ChemicalBook
Molecular Weight	247.16 g/mol	ChemicalBook

# Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physicochemical properties of **2-(5-Bromothiophen-2-yl)piperazine**, this section details standardized experimental methodologies for key parameters.

## Melting Point Determination

The melting point is a critical indicator of a compound's purity. The capillary method is a widely used and reliable technique for this determination.

**Principle:** A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

**Procedure:**

- **Sample Preparation:** Ensure the sample of **2-(5-Bromothiophen-2-yl)piperazine** is completely dry and finely powdered using a mortar and pestle.
- **Capillary Loading:** Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Conduct a preliminary rapid heating to approximate the melting range. Allow the apparatus to cool.

- Accurate Determination: For a precise measurement, heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.
- Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

## Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems.

Principle: A known amount of the solute is added to a known volume of a solvent and agitated until equilibrium is reached. The concentration of the dissolved solute is then measured.

Materials:

- **2-(5-Bromothiophen-2-yl)piperazine**
- A selection of relevant solvents (e.g., water, ethanol, DMSO, buffers at various pH)
- Vials with screw caps
- Shaker or agitator
- Analytical balance
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Add an excess amount of **2-(5-Bromothiophen-2-yl)piperazine** to a vial containing a known volume of the desired solvent.

- Equilibration: Seal the vials and place them on a shaker or agitator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

## LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and a reliable approach for its determination.

**Principle:** The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer). The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Materials:

- **2-(5-Bromothiophen-2-yl)piperazine**
- n-Octanol (pre-saturated with water or buffer)
- Water or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
- Separatory funnels or vials
- Shaker
- Centrifuge

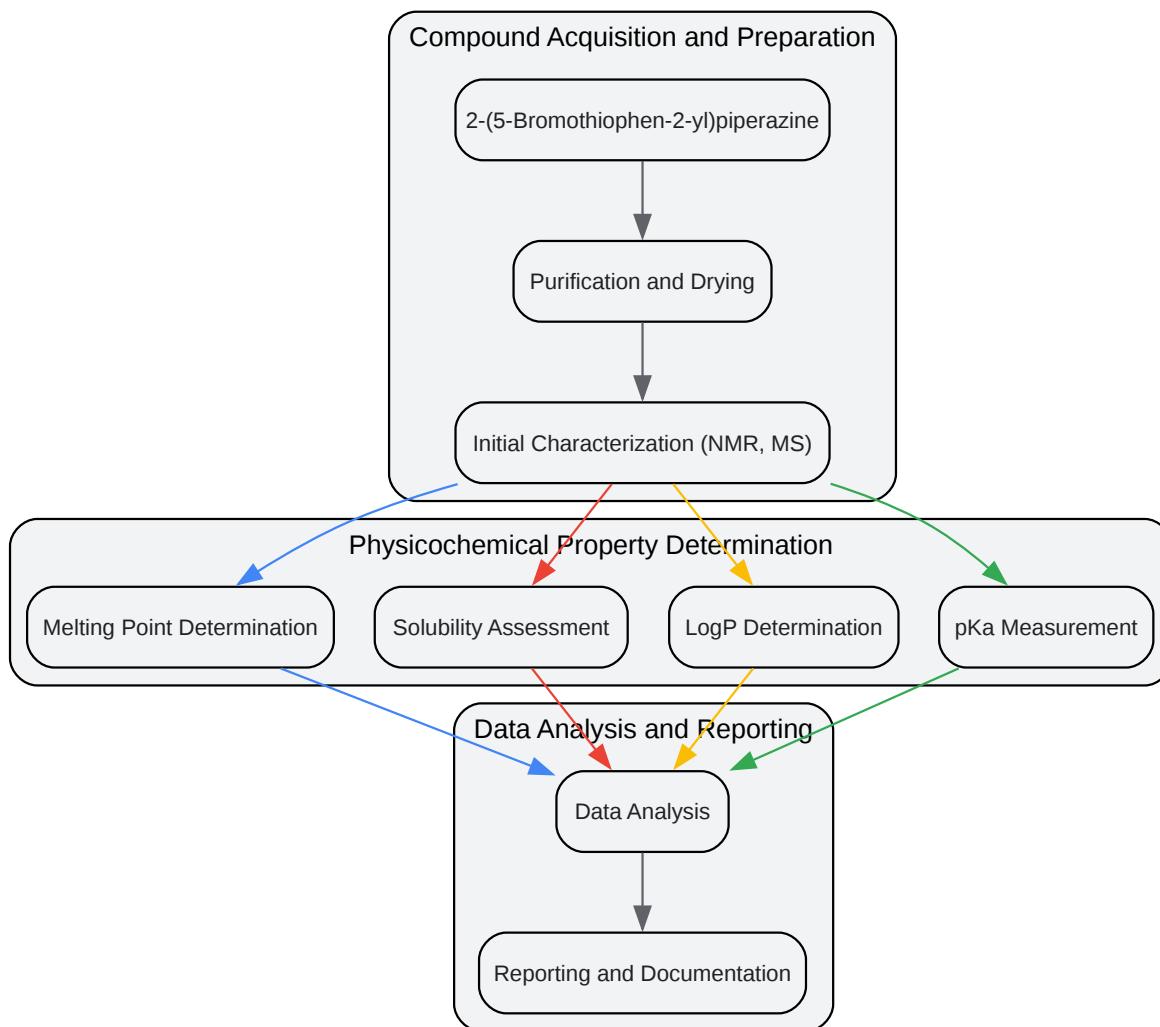
- Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

- Phase Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for at least 24 hours, followed by separation.
- Partitioning: Dissolve a known amount of **2-(5-Bromothiophen-2-yl)piperazine** in one of the phases. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
- Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) to allow for complete partitioning. The duration may need to be optimized.
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
- Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using an appropriate analytical technique.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like **2-(5-Bromothiophen-2-yl)piperazine**.



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Caption: General workflow for physicochemical characterization.

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## References

- 1. 2-(5-BROMOTHIOPHEN-2-YL)PIPERAZINE | 111760-29-3 [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049163#physicochemical-properties-of-2-5-bromothiophen-2-yl-piperazine>

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